molecular formula C10H15N3O B3000227 1-Butyl-3-pyridin-2-ylurea CAS No. 49665-57-8

1-Butyl-3-pyridin-2-ylurea

Cat. No. B3000227
CAS RN: 49665-57-8
M. Wt: 193.25
InChI Key: JNNCCTHMGBZKKX-UHFFFAOYSA-N
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Description

1-Butyl-3-pyridin-2-ylurea is a chemical compound that can be synthesized through various chemical reactions. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis methods can offer insights into the potential synthesis and properties of this compound.

Synthesis Analysis

The synthesis of related pyridine compounds involves different chemical reactions. For instance, the novel chloride salt of a butyl-substituted pyridine compound was synthesized and its structure was elucidated using various spectroscopic methods and quantum chemical calculations . Similarly, the Mannich reaction of 1-n-Butyl-3-p-tosylurea did not incorporate secondary amines significantly under alkaline conditions, leading to the formation of triazines instead . These studies suggest that the synthesis of this compound could involve careful selection of reaction conditions to avoid unwanted side reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction. For example, a butyl-substituted pyridinium chloride salt crystallizes in the triclinic P1 space group, with the butyl chain exhibiting different torsion angles . This indicates that the molecular structure of this compound could also be complex and may require detailed structural analysis to fully understand its conformation.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be quite diverse. The direct ortho arylation of pyridin-2-yl compounds via palladium(II)-catalyzed C–H bond activation demonstrates the functional group tolerance and potential for creating complex aromatic systems . This suggests that this compound could also participate in similar C–H activation reactions, potentially leading to a variety of ortho-arylated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. The spectroscopic properties of a butyl-substituted pyridine compound showed solvatochromic effects, indicating that solvent interactions can significantly affect the properties of such compounds . The formation of classical H-aggregates in polar protic solvents was also observed, which could be relevant for the physical properties of this compound, such as solubility and crystallization behavior.

properties

IUPAC Name

1-butyl-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-3-7-12-10(14)13-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNCCTHMGBZKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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